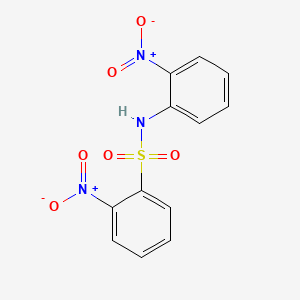
2-nitro-N-(2-nitrophenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-nitro-N-(2-nitrophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H9N3O6S and a molecular weight of 323.28 g/mol . It is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of 2-nitro-N-(2-nitrophenyl)benzenesulfonamide typically involves the nitration of aromatic sulfonamides. One common method includes the reaction of 2-nitrobenzenesulfonyl chloride with 2-nitroaniline under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine, and the mixture is heated at reflux for an extended period . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Analyse Chemischer Reaktionen
2-nitro-N-(2-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common reagents used in these reactions include tert-butyl nitrite for nitration, thiophenol for selective cleavage, and hydrogen gas for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-nitro-N-(2-nitrophenyl)benzenesulfonamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-nitro-N-(2-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing its normal function . The nitro groups and sulfonamide moiety play crucial roles in its binding affinity and inhibitory activity.
Vergleich Mit ähnlichen Verbindungen
2-nitro-N-(2-nitrophenyl)benzenesulfonamide can be compared with other similar compounds such as:
2-nitrobenzenesulfonyl chloride: Used to form derivatives of alcohols and amines.
2-nitrobenzenesulfonamide: Known for its carbonic anhydrase inhibitory activity.
The uniqueness of this compound lies in its dual nitro groups and sulfonamide structure, which confer specific reactivity and biological activity not commonly found in other similar compounds.
Eigenschaften
Molekularformel |
C12H9N3O6S |
|---|---|
Molekulargewicht |
323.28 g/mol |
IUPAC-Name |
2-nitro-N-(2-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9N3O6S/c16-14(17)10-6-2-1-5-9(10)13-22(20,21)12-8-4-3-7-11(12)15(18)19/h1-8,13H |
InChI-Schlüssel |
NGHQCODQNBAKLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


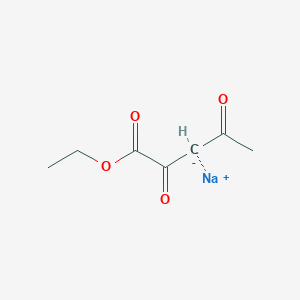
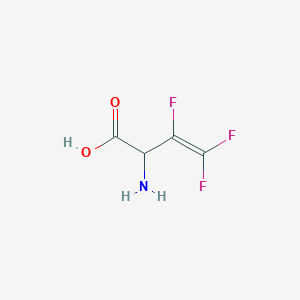
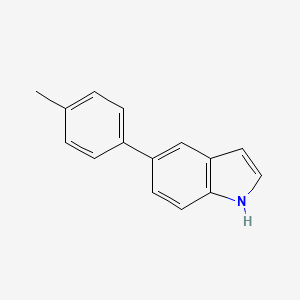
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate](/img/structure/B15203116.png)

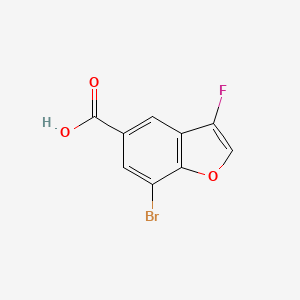
![1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine](/img/structure/B15203127.png)



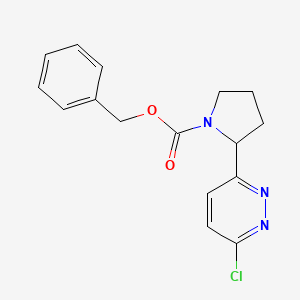
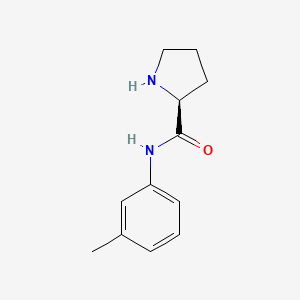
![4-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203200.png)
![(2E)-3-methoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole;hydrochloride](/img/structure/B15203203.png)
